molecular formula C21H24Cl2N2O B5518101 3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol

3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol

Cat. No.: B5518101
M. Wt: 391.3 g/mol
InChI Key: LRPDDEKWXPHPCP-DLBZAZTESA-N
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Description

3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a diazabicyclo nonane core with a dichlorophenol moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazabicyclo nonane core, followed by the introduction of the benzyl group and the dichlorophenol moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further streamline the process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[322]nonan-3-yl]methyl]-2,4-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[322]nonan-3-yl]methyl]-2,4-dichlorophenol stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O/c22-19-8-9-20(26)21(23)18(19)14-24-10-16-6-7-17(13-24)25(12-16)11-15-4-2-1-3-5-15/h1-5,8-9,16-17,26H,6-7,10-14H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPDDEKWXPHPCP-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=CC=CC=C3)CC4=C(C=CC(=C4Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=CC=C3)CC4=C(C=CC(=C4Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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